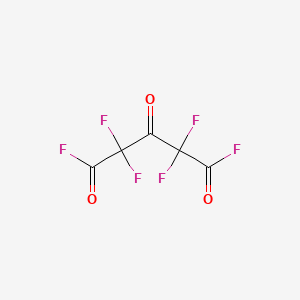
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetrafluoro-1,3-dithietane: Known for its chalcogen bonding interactions.
2,2,4,4-Tetrafluoro-3-oxopentanedioic acid diethyl ester: A related ester derivative with similar fluorinated structure.
Uniqueness
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is unique due to its specific arrangement of fluorine atoms and the presence of the difluoride functional group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
78354-43-5 |
|---|---|
Molecular Formula |
C5F6O3 |
Molecular Weight |
222.04 g/mol |
IUPAC Name |
2,2,4,4-tetrafluoro-3-oxopentanedioyl difluoride |
InChI |
InChI=1S/C5F6O3/c6-2(13)4(8,9)1(12)5(10,11)3(7)14 |
InChI Key |
DTTSTUNIWPEOKC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(=O)F)(F)F)C(C(=O)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















